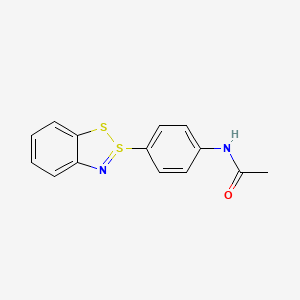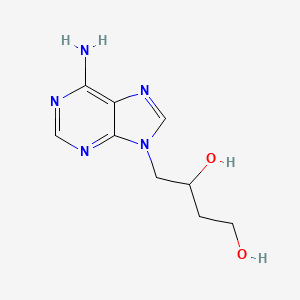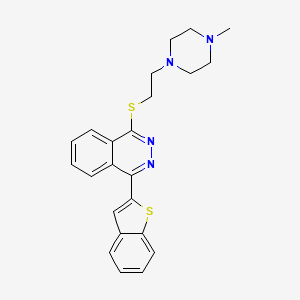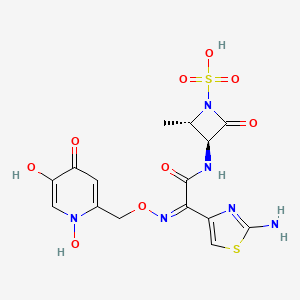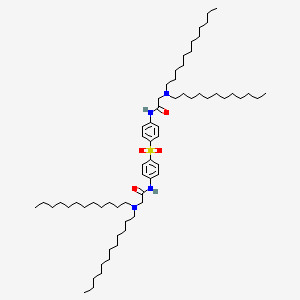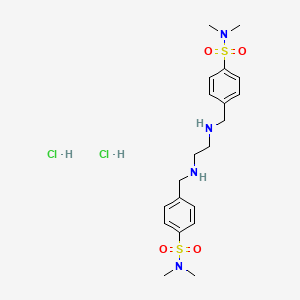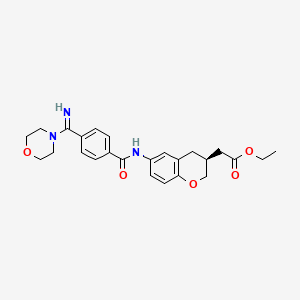
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate is a synthetic organic compound with a complex structure It belongs to the class of piperidine derivatives and features a unique combination of a piperidine ring, a furochromenone moiety, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.
Esterification: The final step involves the esterification of the intermediate with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate
- 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)propionate
- 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)butyrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
84832-82-6 |
|---|---|
Formule moléculaire |
C22H25NO6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 2-(4,9-dimethyl-2-oxofuro[2,3-h]chromen-6-yl)oxyacetate |
InChI |
InChI=1S/C22H25NO6/c1-14-10-18(24)29-21-16(14)11-17(22-20(21)15(2)12-28-22)27-13-19(25)26-9-8-23-6-4-3-5-7-23/h10-12H,3-9,13H2,1-2H3 |
Clé InChI |
WDJWRKXABZGKAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)OCC(=O)OCCN4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

